molecular formula C10H9NO2 B1442395 3-Cyano-4-ethylbenzoic acid CAS No. 684249-28-3

3-Cyano-4-ethylbenzoic acid

Cat. No. B1442395
M. Wt: 175.18 g/mol
InChI Key: JPLFPDDKQRJMSH-UHFFFAOYSA-N
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Description

3-Cyano-4-ethylbenzoic acid is a compound with the molecular weight of 175.19 . It contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic) and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4-ethylbenzoic acid includes a six-membered ring, a carboxylic acid group (aromatic), a nitrile group (aromatic), and a hydroxyl group . The InChI code for this compound is 1S/C10H9NO2/c1-2-7-5-8 (10 (12)13)3-4-9 (7)6-11/h3-5H,2H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

3-Cyano-4-ethylbenzoic acid is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Aggregation-Induced Emission

Research has revealed that certain derivatives related to 3-cyano-4-ethylbenzoic acid, particularly those involving cyano-substituted groups, exhibit aggregation-induced enhanced emission (AIEE) properties. These materials are of great interest for applications in optics, electronics, environmental, and biological sciences due to their unique luminescent characteristics when aggregated. The presence of the cyano group in these compounds helps in preventing π–π stacking, thereby enhancing emission in aggregates and facilitating the formation of J-type aggregation beneficial for AIEE properties. Such compounds have shown potential in self-organizing into ordered microfibers and nanorods, which could be used for optical waveguides, indicating significant applications in materials science (Wen-bin Jia et al., 2013).

Luminescent and Thermal Properties of Lanthanide Complexes

Another research avenue explores the synthesis and characterization of lanthanide complexes with ligands related to 4-ethylbenzoic acid, demonstrating unique structural, luminescent, and thermal properties. These complexes could be promising for applications in materials science, particularly in the development of new luminescent materials. The structural diversity offered by the coordination modes of these complexes opens up possibilities for designing materials with specific thermal and luminescent properties, which could be advantageous for applications ranging from optical devices to sensors (Hong-Mei Ye et al., 2010).

Novel Synthesis and Antitumor Evaluation

The reactivity of compounds containing cyano groups, similar to 3-cyano-4-ethylbenzoic acid, has been leveraged in synthesizing various heterocyclic derivatives with potential antitumor activities. By exploring different synthetic pathways, researchers have developed compounds that exhibited significant inhibitory effects in vitro against various cancer cell lines. This highlights the potential of 3-cyano-4-ethylbenzoic acid derivatives in medicinal chemistry for the development of new antitumor agents (H. Shams et al., 2010).

Solubility and Model Correlation Studies

The solubility of compounds related to 3-cyano-4-ethylbenzoic acid in various solvents has been systematically studied, which is crucial for their purification and application in different scientific domains. Understanding the solubility behavior can assist in the optimization of reaction conditions for synthesis and application in areas such as pharmaceuticals and fine chemicals (A. Zhu et al., 2019).

Liquid Crystalline Properties

Research on compounds containing cyano groups similar to 3-cyano-4-ethylbenzoic acid has shown that these compounds can exhibit unique liquid crystalline properties, such as the formation of polar biaxial smectic A phases. These properties are of particular interest for applications in display technologies and optical devices, where the control of liquid crystalline phases can lead to improved performance and new functionalities (H. Murthy, 2004).

Safety And Hazards

The safety information for 3-Cyano-4-ethylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-cyano-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFPDDKQRJMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-ethylbenzoic acid

Synthesis routes and methods

Procedure details

Methyl 3-cyano-4-ethyl-benzoate (D45) (1.92 g) was dissolved in MeOH (50 mL) before adding 1M NaOH solution (15.24 mL) and stirring the resulting mixture overnight at room temperature, under argon. The reaction mixture was diluted with water, and extracted with EtOAc. The aqueous layer was acidified to pH1 using 2M HCl before extracting with EtOAc. The combined extracts were washed with brine, dried over MgSO4 and the solvent evaporated to dryness in vacuo to afford the title compound (1.63 g). 1H NMR (CDCl3) δ 1.35 (3H, t), 2.97 (2H, q), 7.49 (1H, d), 8.24 (1H, dd), 8.36 (1H, d).
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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